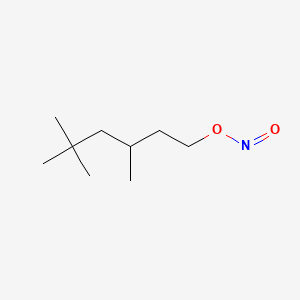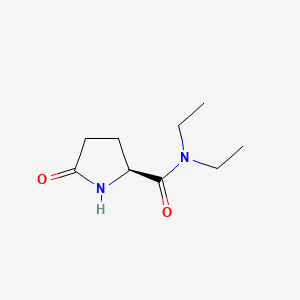
Octacosyl methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octacosyl methacrylate is a long-chain alkyl methacrylate ester with the chemical formula C32H62O2. It is a derivative of methacrylic acid and octacosanol, characterized by its hydrophobic nature and high molecular weight. This compound is primarily used in the synthesis of polymers and copolymers, which find applications in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octacosyl methacrylate is typically synthesized through the esterification of methacrylic acid with octacosanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Octacosyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers with other methacrylate monomers.
Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to yield methacrylic acid and octacosanol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of different methacrylate esters.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV conditions.
Hydrolysis: Conducted in aqueous acidic or basic solutions at elevated temperatures.
Transesterification: Catalyzed by acids or bases, typically carried out at elevated temperatures.
Major Products Formed
Polymerization: Produces high molecular weight polymers and copolymers.
Hydrolysis: Yields methacrylic acid and octacosanol.
Transesterification: Results in the formation of various methacrylate esters.
Scientific Research Applications
Octacosyl methacrylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of octacosyl methacrylate primarily involves its polymerization to form long-chain polymers. These polymers exhibit unique properties such as hydrophobicity, thermal stability, and mechanical strength. The molecular targets and pathways involved include the interaction of the methacrylate group with free radicals during polymerization, leading to the formation of polymer chains .
Comparison with Similar Compounds
Similar Compounds
Octadecyl methacrylate: A shorter-chain analog with similar hydrophobic properties but lower molecular weight.
Dodecyl methacrylate: Another shorter-chain methacrylate ester used in similar applications but with different physical properties.
Hexadecyl methacrylate: Similar in structure but with a different chain length, affecting its polymerization behavior and final polymer properties.
Uniqueness
Octacosyl methacrylate stands out due to its longer alkyl chain, which imparts superior hydrophobicity and higher molecular weight to the resulting polymers. This makes it particularly suitable for applications requiring enhanced thermal stability and mechanical strength .
Properties
CAS No. |
93857-96-6 |
|---|---|
Molecular Formula |
C32H62O2 |
Molecular Weight |
478.8 g/mol |
IUPAC Name |
octacosyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C32H62O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-34-32(33)31(2)3/h2,4-30H2,1,3H3 |
InChI Key |
DOSZZJGMUXDZAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




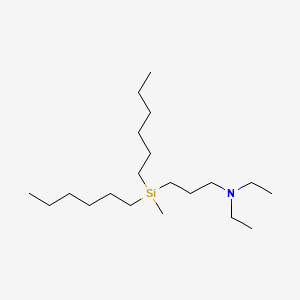

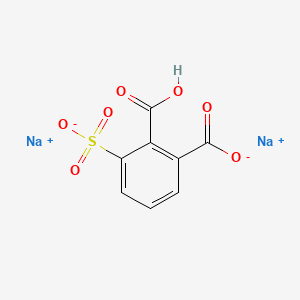
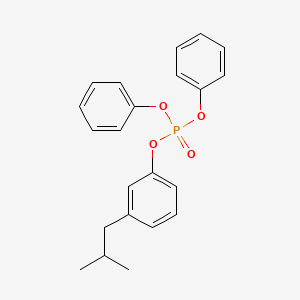
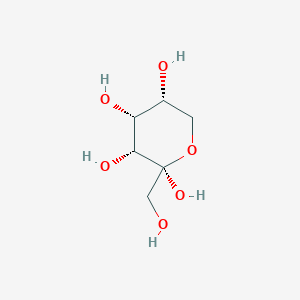

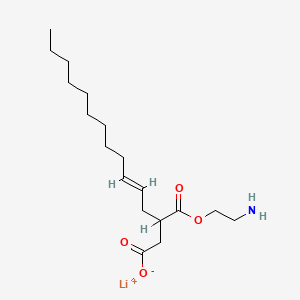
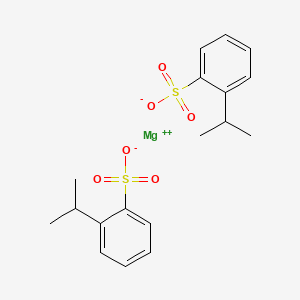
![6-Bromo-2-phenyl-2H-pyrano[2,3-b]pyridine](/img/structure/B12662799.png)
